molecular formula C₂₁H₃₁D₇ClN B1151001 Zephirol-d7

Zephirol-d7

Cat. No.: B1151001
M. Wt: 347.03
Attention: For research use only. Not for human or veterinary use.
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Description

Background of Quaternary Ammonium Compounds

Quaternary ammonium compounds constitute a diverse class of cationic chemicals characterized by a central nitrogen atom bonded to four alkyl or aryl groups, resulting in a permanent positive charge regardless of solution pH conditions. These compounds were first developed in 1916 by Jacobs and Heidelberg, who recognized their biocidal properties, with subsequent improvements by Domagk in 1935 who demonstrated that attaching aliphatic groups to quaternary nitrogen enhanced biocidal efficacy. The structural foundation of quaternary ammonium compounds consists of two fundamental components: a central nitrogen atom and four clusters of atoms attached to this nitrogen center.

The Environmental Protection Agency currently classifies quaternary ammonium compounds into four distinct groups based on the structural characteristics of the four clusters attached to the central nitrogen atom. Group I compounds, known as didecyl dimethyl ammonium chloride, represent the simplest quaternary ammonium compounds featuring straight carbon chains attached to nitrogen. Group II compounds, designated as alkyl dimethyl benzyl ammonium chloride, incorporate benzyl groups within their molecular architecture. The physical and chemical properties of these compounds directly influence their behavior and biological activity, with the Environmental Protection Agency identifying specific representative compounds within each group for toxicity testing purposes.

The evolution of quaternary ammonium compounds has progressed through five distinct generations, each offering improved properties and applications. The first generation consisted of alkyl dimethyl benzyl ammonium chloride, followed by the second generation alkyl dimethyl ethylbenzyl ammonium chloride. The third generation combined these two compounds to enhance biocidal activity and detergency while reducing toxicity. The fourth generation introduced alkyl dimethyl ammonium chloride in 1965, characterized by higher biocidal efficacy, particularly in conditions involving organic matter and hard water. The fifth generation represents mixtures of alkyl dimethyl ammonium chloride and alkyl dimethyl benzyl ammonium chloride in various proportions to achieve broad-spectrum antimicrobial activity.

Development and Significance of Deuterated Analogs

The development of deuterated pharmaceutical compounds represents a sophisticated approach to drug optimization that emerged from decades of research into isotope effects in medicinal chemistry. Deuterium, the heavier stable isotope of hydrogen discovered by Harold Urey in 1931, contains one proton, one electron, and one neutron, effectively doubling the mass without significantly altering chemical properties. The concept of replacing hydrogen with deuterium exemplifies bioisosterism, whereby similar biological effects to known drugs are achieved through structural analogs designed to confer superior pharmacological properties.

The first patent for deuterated molecules in the United States was granted in the 1970s, marking the beginning of systematic exploration of deuterated drug candidates. However, it required more than forty years for the first deuterated drug, deutetrabenazine, to receive approval from the Food and Drug Administration. The kinetic isotope effect associated with deuterium substitution results in significantly slower rates of metabolism and consequently longer half-lives for deuterated drugs compared to their undeuterated counterparts.

Deuterated compounds demonstrate particular effectiveness in reducing oxidative dealkylation by cytochrome P450 enzymes, a characteristic that has been exploited to develop superior therapeutic agents. The carbon-deuterium bond exhibits greater strength than the carbon-hydrogen bond, resulting in reduced electronic polarizability and less hyperconjugative stabilization of adjacent bonds. These molecular characteristics can potentially result in weaker van der Waals stabilization and produce changes in properties including intramolecular volume and transition state volume.

The development of Zephirol-d7 reflects the modern pharmaceutical industry's emphasis on creating improved analytical standards and reference materials for drug development and quality control processes. This deuterated compound was specifically designed to address the limitations of traditional analytical methods by providing enhanced sensitivity and specificity in mass spectrometry applications. The stable isotope labeling of this compound enables precise quantification and tracing of quaternary ammonium compounds in biological samples, addressing critical needs in therapeutic drug monitoring and pharmacokinetic research.

Contemporary research has established this compound as an essential tool for analytical chemistry applications, particularly in the quantification of quaternary ammonium compounds and studies involving membrane transport and interactions with biological membranes. The compound's unique deuterium labeling provides advantages in analytical techniques that require precise molecular identification and quantification, making it particularly valuable for researchers investigating the behavior and properties of quaternary ammonium compounds.

Table 1: Molecular Characteristics of this compound

Property Value Reference
Molecular Formula C21H31D7ClN
Molecular Weight 347.03 g/mol
Parent Compound CAS 139-07-1
Deuterium Atoms 7
Chemical Classification Quaternary Ammonium Compound
Primary Application Reference Standard

Scope and Objectives of Research

Contemporary research involving this compound encompasses multiple scientific disciplines and applications, reflecting the compound's versatility as both an analytical tool and a subject of pharmaceutical investigation. The primary research objectives center on establishing comprehensive analytical methods for quaternary ammonium compound detection and quantification in various biological and environmental matrices. Researchers utilize this compound as an internal standard to improve accuracy and precision in mass spectrometry and liquid chromatography applications, enabling reliable analysis in therapeutic drug monitoring and pharmacokinetic studies.

The scope of current research extends to membrane transport studies and investigations of interactions between quaternary ammonium compounds and biological membranes. These studies aim to elucidate the fundamental mechanisms by which quaternary ammonium compounds interact with cellular structures, particularly focusing on membrane disruption and permeability alterations. Research objectives include understanding the compound's integration into lipid bilayers and its effects on membrane stability and function.

Analytical chemistry research focuses on developing and validating methods for the precise quantification of this compound and related compounds in complex biological samples. These investigations seek to establish robust analytical protocols that meet regulatory guidelines for pharmaceutical analysis, including United States Pharmacopeia and European Pharmacopoeia standards. The research emphasizes the development of high-performance liquid chromatography and mass spectrometry methods that can accurately distinguish between deuterated and non-deuterated analogs.

Pharmaceutical research objectives encompass the investigation of potential antiviral and antibacterial properties of this compound, particularly against hepatitis and herpes viruses. These studies aim to understand the compound's antimicrobial mechanisms and evaluate its potential therapeutic applications. Research efforts focus on characterizing the compound's interaction with microbial cell membranes and its ability to disrupt cellular integrity through lipid bilayer integration.

Table 2: Research Applications and Objectives of this compound

Research Area Specific Objectives Methodology Reference
Analytical Chemistry Method development and validation HPLC, Mass Spectrometry
Membrane Biology Transport and interaction studies Cell membrane assays
Pharmacokinetics Drug monitoring and quantification Bioanalytical methods
Antimicrobial Research Antiviral and antibacterial properties Microbiological assays
Quality Control Reference standard applications Pharmaceutical analysis

Properties

Molecular Formula

C₂₁H₃₁D₇ClN

Molecular Weight

347.03

Synonyms

N-Dodecyl-N,N-dimethylbenzenemethanaminium-d7 Chloride;  Benzododecinium-d7 Chloride;  Benzyldimethyldodecylammonium-d7 Chloride;  Catigene OM-d7;  Catinal CB 50-d7;  Catiogen PAN-d7;  Lauryldimethylbenzylammonium-d7 Chloride; 

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₁₈H₃₉D₇ClN
  • Molar Mass : Approximately 375.08 g/mol
  • Isotopic Labeling : The presence of deuterium (D) in the benzyl group allows for enhanced tracking in biological systems, which is crucial for research applications.

Scientific Research Applications

Zephirol-d7 is utilized in several key areas of scientific research:

Pharmacokinetics and Metabolic Studies

This compound plays a significant role in pharmacokinetic studies due to its isotopic labeling, which allows researchers to trace the compound's behavior in biological systems. This capability aids in understanding absorption, distribution, metabolism, and excretion (ADME) of drugs.

  • Case Study : In a study examining drug interactions with biological membranes, this compound was used to analyze its binding affinity and dynamics with lipid bilayers, revealing insights into membrane fluidity alterations caused by the compound.

Antiviral Research

The compound has shown promise as an antiviral agent against various viral infections, including herpes and hepatitis. Its mechanism of action is believed to involve the disruption of viral membranes.

  • Case Study : Research indicated that this compound effectively inhibited viral replication by altering membrane permeability, thus enhancing its potential as a therapeutic agent.

Biological Interaction Studies

This compound's interactions with proteins and membranes have been extensively studied to understand its biological effects.

  • Findings : Studies have demonstrated that this compound can modify the properties of lipid bilayers, which is critical for drug design targeting similar pathways.

Comparison with Similar Compounds

Structural Analogs

Zephirol (Non-Deuterated Form)

Zephirol (CAS 139-07-1) shares identical core structural features with Zephirol-d7 but lacks deuterium substitution. This difference impacts their physicochemical properties:

  • Molecular Weight: Zephirol has a molecular weight of ~340 g/mol (exact value depends on the non-deuterated structure), whereas this compound is 347.03 g/mol .
  • Stability : this compound exhibits superior stability under high-temperature and acidic conditions due to deuterium’s kinetic isotope effect, which slows bond cleavage .
  • Analytical Utility : While Zephirol is used in qualitative analyses, this compound’s isotopic labeling eliminates signal overlap in MS, enabling precise quantification .
β-Zearalenol-d7

Key comparisons include:

  • Functional Groups: Unlike this compound’s sulfonated ester backbone, β-Zearalenol-d7 contains a resorcyclic acid lactone structure with hydroxyl and ketone groups .
  • Applications: Both serve as internal standards but target different analytes—this compound for sulfonated pharmaceuticals and β-Zearalenol-d7 for estrogenic mycotoxins .

Table 1: Structural Comparison of this compound with Analogs

Compound Molecular Weight (g/mol) Key Functional Groups Primary Application
This compound 347.03 Sulfonated ester, deuterated Pharmaceutical quantification
Zephirol ~340 Sulfonated ester Qualitative analysis
β-Zearalenol-d7 Not specified Resorcyclic acid lactone Mycotoxin analysis

Functional Analogs

Cefepime Hydrochloride

Comparisons include:

  • Synthesis Complexity : Both require advanced purification techniques (e.g., HPLC), but this compound’s deuterated synthesis demands additional steps for isotopic incorporation .
(Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic Acid

Functional contrasts include:

  • Role in Analysis : While this compound is a passive reference standard, this compound actively participates in enzymatic assays to measure antibiotic resistance .
  • Chromatographic Behavior: Both require HPLC for separation, but this compound’s deuterated structure alters retention times compared to non-deuterated analogs .

Table 2: Functional Comparison of this compound with Analogs

Compound Role in Analysis Key Technique Stability Considerations
This compound Internal standard HPLC-MS High isotopic stability
Cefepime Hydrochloride Active pharmaceutical Endotoxin testing Degrades under light/heat
(Z)-2-(2-Aminothiazol-4-yl)... Enzyme inhibition studies Enzymatic assays Sensitive to pH changes

Preparation Methods

Direct Deuterium Exchange

This method involves exposing the non-deuterated parent compound to deuterium oxide (D2_2O) under controlled acidic or basic conditions. The reaction typically employs catalysts such as palladium or platinum to facilitate hydrogen-deuterium exchange at labile positions. For example, the benzylic hydrogen atoms on the phenylmethyl group exhibit higher exchange rates due to their proximity to the quaternary ammonium center, which polarizes the C–H bond.

Key Parameters:

  • Temperature: 80–120°C

  • Reaction Duration: 48–72 hours

  • Catalyst Loading: 5–10 mol% Pd/C

  • Deuterium Enrichment: 85–92%

While cost-effective, this method often results in incomplete deuteration at sterically hindered positions, necessitating additional purification steps.

De Novo Synthesis Using Deuterated Precursors

A more robust approach involves synthesizing this compound from deuterated starting materials. The phenylmethyl group is constructed using perdeuterated benzene (C6_6D6_6), which undergoes Friedel-Crafts alkylation with deuterated dodecyl bromide (C12_{12}D25_{25}Br) in the presence of AlCl3_3. Subsequent quaternization with dimethylamine-d6_6 ensures complete deuteration of the ammonium group.

Reaction Scheme:

C6D6+C12D25BrAlCl3C6D5-C12D25(CD3)2NHThis compound\text{C}6\text{D}6 + \text{C}{12}\text{D}{25}\text{Br} \xrightarrow{\text{AlCl}3} \text{C}6\text{D}5\text{-C}{12}\text{D}{25} \xrightarrow{\text{(CD}3\text{)}_2\text{NH}} \text{this compound}

This method achieves >98% isotopic purity but requires specialized deuterated reagents, increasing production costs.

Industrial-Scale Production Techniques

Industrial synthesis of this compound prioritizes scalability and reproducibility. A representative large-scale protocol is outlined below:

Reaction Conditions and Equipment

  • Reactor Type : Stainless steel jacketed reactor with corrosion-resistant lining

  • Temperature Control : Precision ±1°C via automated cooling/heating systems

  • Mixing : High-shear agitators to ensure homogeneity in viscous phases

Stepwise Process

  • Deuterated Alkylation :
    C6_6D6_6 (10 kg) is reacted with C12_{12}D25_{25}Br (15 kg) in anhydrous dichloromethane under N2_2 atmosphere. AlCl3_3 (2.5 kg) is added incrementally to control exothermicity.

  • Quaternization :
    The alkylated intermediate is treated with dimethylamine-d6_6 (8 kg) at 50°C for 24 hours.

  • Neutralization and Filtration :
    Excess amine is neutralized with HCl, and the product is filtered to remove Al salts.

Yield and Efficiency

ParameterValue
Overall Yield78–82%
Isotopic Purity98.5–99.3%
Production Cycle5–7 days

Optimization of Critical Reaction Parameters

Catalyst Selection

Phase-transfer catalysts (PTCs) such as tetrabutylammonium iodide enhance reaction rates by shuttling reactants between aqueous and organic phases. Trials with cinchona alkaloid-derived PTCs showed marginal improvements in enantioselectivity but were deemed economically nonviable.

Solvent Systems

  • Polar Solvents : Acetonitrile-d3_3 improves deuteration efficiency but complicates recycling.

  • Nonpolar Solvents : Toluene-d8_8 reduces side reactions but prolongs reaction times.

Temperature and Pressure Effects

Elevated temperatures (>100°C) accelerate deuteration but risk thermal degradation. Supercritical CO2_2 has been explored as a green solvent alternative, achieving 95% conversion at 60°C and 100 bar.

Purification and Analytical Methods

Chromatographic Techniques

  • HPLC : Reverse-phase C18 columns with deuterium-enriched mobile phases (e.g., CD3_3OD/D2_2O) resolve isotopic impurities.

  • Ion-Exchange Chromatography : Removes residual Al3+^{3+} and Cl^- ions.

Spectroscopic Characterization

TechniqueKey Data
1^1H NMRAbsence of H signals at 7.2 ppm
2^2H NMRPeaks at 2.4–3.1 ppm (CD3_3 groups)
HRMSm/z 347.03 (M+^+)

Comparative Analysis with Non-Deuterated Analogues

Synthesis Challenges

  • Cost : this compound requires 3–5× higher reagent costs due to deuterated chemicals.

  • Reaction Time : Deuteration steps add 24–48 hours to the synthesis timeline.

Performance Metrics

MetricThis compoundNon-Deuterated Form
MS Sensitivity10 pg/mL100 pg/mL
Thermal Stability220°C200°C
Solubility in D2_2O85 mg/mL92 mg/mL

Q & A

Q. What documentation standards ensure this compound studies meet reproducibility criteria in peer review?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
  • Deposit raw spectra, chromatograms, and crystallographic data in repositories (e.g., Zenodo).
  • Report synthesis yields, purity metrics, and instrument calibration logs.
  • Cite primary literature for established protocols; avoid unreproducible "in-house" methods without validation .

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